molecular formula C14H13ClN3O3+ B1229478 1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium

1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium

Cat. No. B1229478
M. Wt: 306.72 g/mol
InChI Key: UGSNLUMKMRAPPZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-nitrophenyl)-2-(3-methyl-1-pyridin-1-iumyl)acetamide is a C-nitro compound.

Scientific Research Applications

Structural Analysis and Reactivity

  • Kataeva et al. (1998) explored the molecular structures of related pyridinium salts, including chloro(2-methoxyphenyl)methyl]pyridinium chloride and chloro(3-nitrophenyl)methyl]pyridinium chloride. Their study involved X-ray single crystal diffraction and semiempirical calculations, providing insights into the reactivity and structural stability of these compounds (Kataeva et al., 1998).

Charge Distribution Studies

  • Tafeenko et al. (1996) conducted X-ray structural investigations on compounds similar to 1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium, revealing insights into charge distribution and structural impacts due to nitro-group insertion (Tafeenko et al., 1996).

Application in Spectrophotometric Analysis

  • Higuchi et al. (1980) synthesized nitro, bromo, and methyl derivatives of a similar compound for the spectrophotometric determination of anionic surfactants in river waters. This indicates the potential application of such compounds in environmental monitoring and analysis (Higuchi et al., 1980).

Reactivity Towards Reduction

  • Research by Bunting and Bolton (1986) on the reactivities of heteroaromatic cations, including pyridinium salts, provides insights into the chemical behavior and reactivity patterns of such compounds, which can be relevant for understanding the properties of 1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium (Bunting & Bolton, 1986).

properties

Product Name

1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium

Molecular Formula

C14H13ClN3O3+

Molecular Weight

306.72 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-(3-methylpyridin-1-ium-1-yl)acetamide

InChI

InChI=1S/C14H12ClN3O3/c1-10-3-2-6-17(8-10)9-14(19)16-13-5-4-11(18(20)21)7-12(13)15/h2-8H,9H2,1H3/p+1

InChI Key

UGSNLUMKMRAPPZ-UHFFFAOYSA-O

SMILES

CC1=C[N+](=CC=C1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C[N+](=CC=C1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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